

Toxicological Profile of (-)-Camphoric Acid: A Technical Guide

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Compound of Interest

Compound Name: (-)-Camphoric acid

Cat. No.: B1346025

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for **(-)-Camphoric acid**. It is intended for informational purposes for a scientific audience and should not be used for clinical or diagnostic purposes. A significant portion of the available data does not differentiate between the enantiomers of camphoric acid or pertains to related compounds such as (+)-camphoric acid or camphor.

Executive Summary

(-)-Camphoric acid, a derivative of camphor, is a compound of interest in various scientific fields. A thorough understanding of its toxicological profile is essential for its safe handling and potential therapeutic development. This guide provides a comprehensive overview of the known toxicological data for **(-)-camphoric acid**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. It is important to note that specific toxicological studies on the (-)-enantiomer are limited, and much of the available information is based on the (+)-enantiomer or racemic mixtures.

Quantitative Toxicological Data

The available quantitative toxicological data for camphoric acid is limited. The following tables summarize the key findings. Data for the specific (-)-enantiomer is largely unavailable; therefore, data for the (+)-enantiomer and the general compound are provided where available.

Table 1: Acute Toxicity Data

Endpoint	Test Substance	Species	Route	Value	GHS Classification
LD50	(+)-Camphoric acid	Not specified	Oral	500.1 mg/kg	Category 4
LC50	(-)-Camphoric acid	Not available	Inhalation	No data available	Not classified

Table 2: Genotoxicity Data

Assay	Test Substance	System	Result
Ames Test	D-10-camphorsulfonic acid	S. typhimurium	Negative[1]
In Vitro Micronucleus Test	D-10-camphorsulfonic acid	Human lymphocytes	Negative[1]
Ames Test	(+/-)-Camphor	S. typhimurium	Negative[2]

Table 3: Reproductive and Developmental Toxicity Data

Study Type	Test Substance	Species	NOAEL (Fetal Toxicity)
Embryotoxicity	D-Camphor	Rat	>1000 mg/kg bw/day[3]
Embryotoxicity	D-Camphor	Rabbit	>681 mg/kg bw/day[3]

Table 4: Carcinogenicity Classification

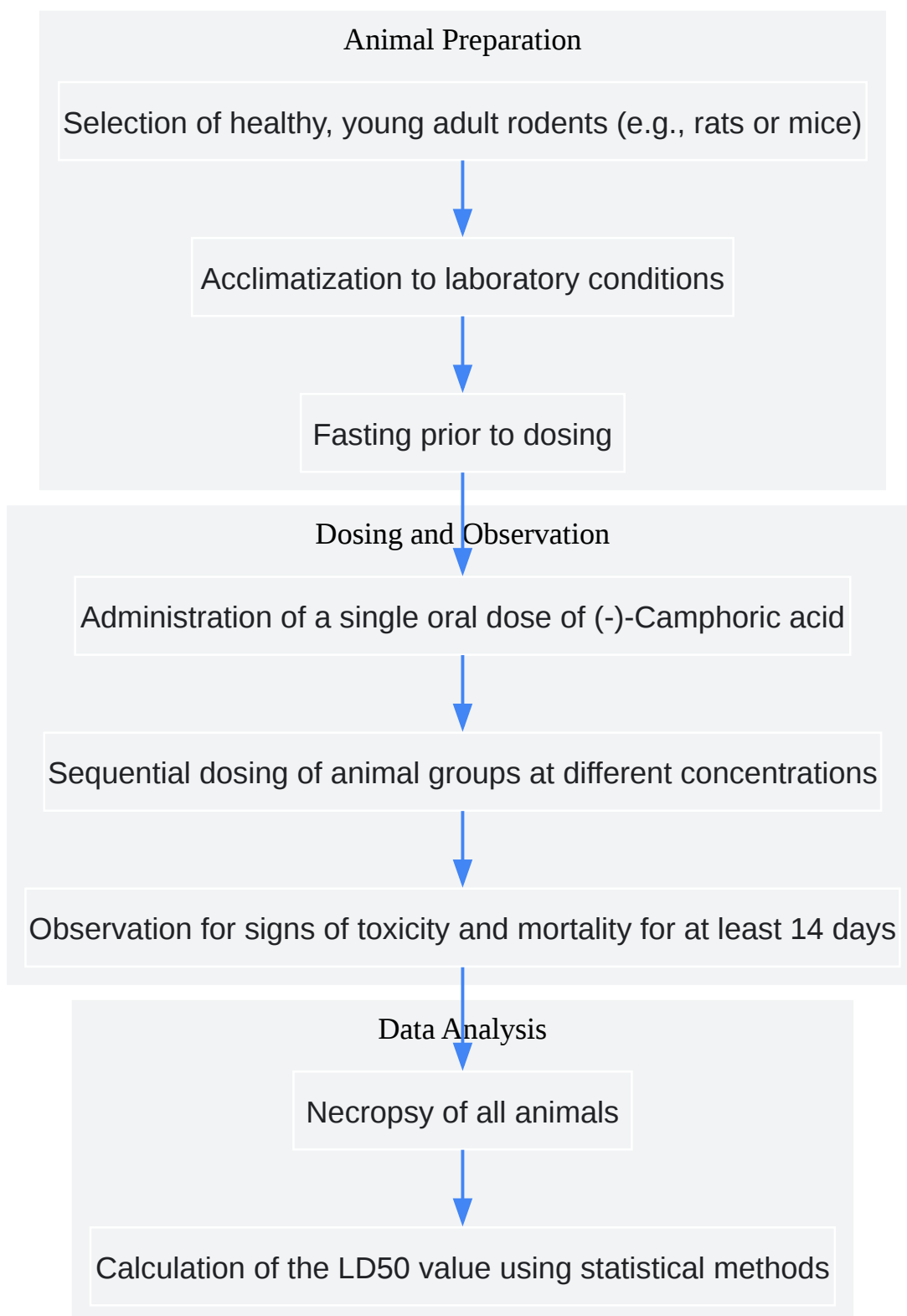
Organization	Classification
IARC	Not classifiable
ACGIH	Not classifiable
NTP	Not classifiable
OSHA	Not classifiable

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **(-)-camphoric acid** are not readily available in the public domain. The following are generalized descriptions of standard methodologies that would be employed for such assessments.

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 423)

An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

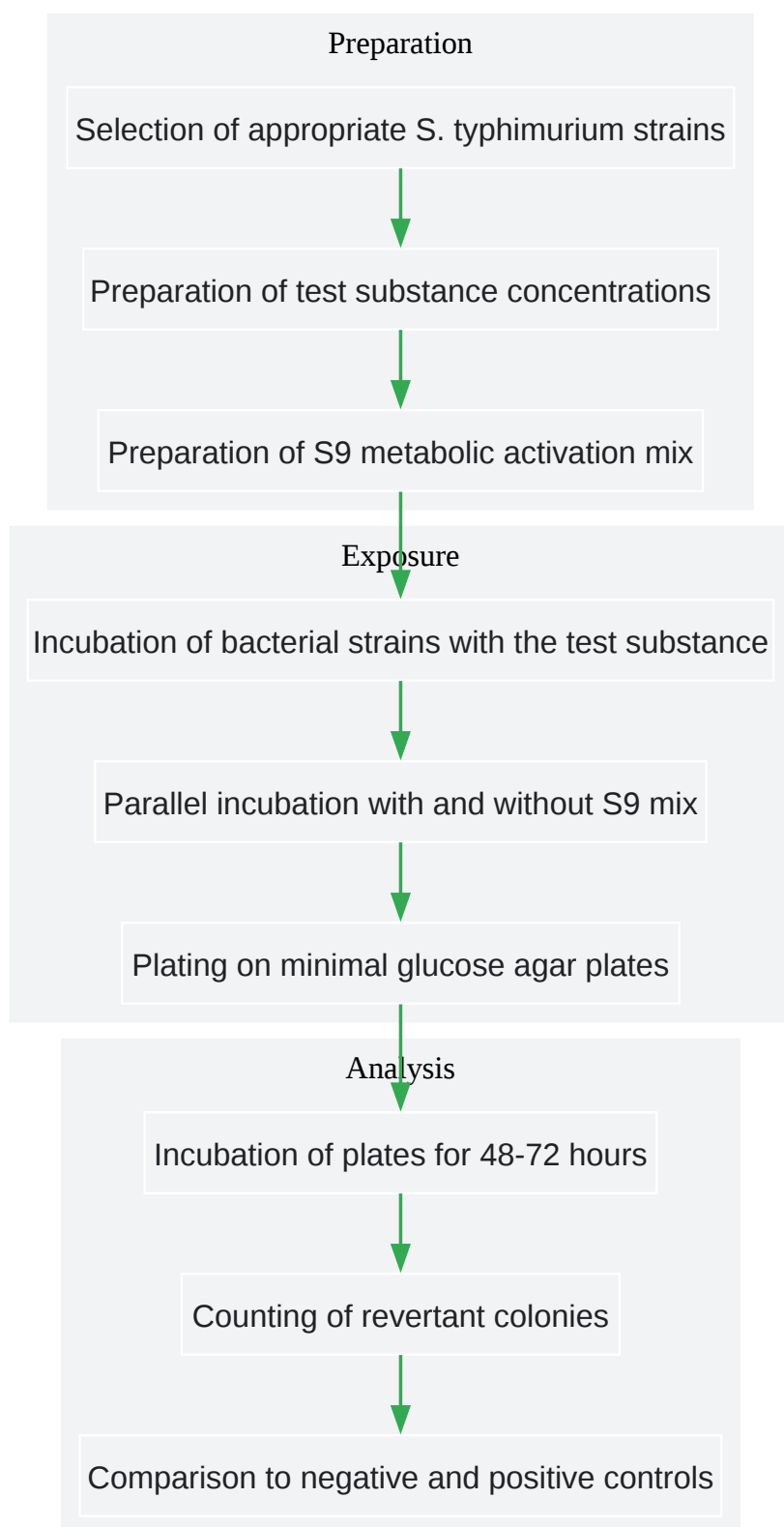


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Acute Oral Toxicity Study Workflow

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.



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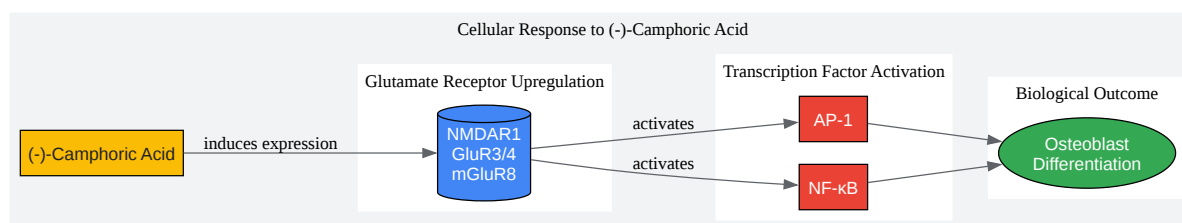
Ames Test Experimental Workflow

Signaling Pathways in Camphoric Acid's Biological Activity

While the toxicological data for **(-)-camphoric acid** is sparse, some research has shed light on its biological activities. One study has shown that camphoric acid can stimulate the differentiation of osteoblasts. This effect is mediated through the induction of glutamate receptor expression and the subsequent activation of key transcription factors.

Glutamate Receptor and NF-κB/AP-1 Signaling Pathway

Camphoric acid has been found to induce the expression of certain glutamate receptors, namely NMDAR1, GluR3/4, and mGluR8. This induction leads to the activation of the transcription factors NF-κB and AP-1, which are known to play crucial roles in cell differentiation and proliferation.



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Signaling Pathway of Camphoric Acid in Osteoblasts

Data Gaps and Future Directions

The current body of literature on the toxicology of **(-)-camphoric acid** has significant data gaps. There is a clear need for studies that specifically address the toxicological profile of the (-)-enantiomer. Key areas for future research include:

- Acute Toxicity: Determination of the oral LD50 and inhalation LC50 specifically for **(-)-camphoric acid**.
- Chronic Toxicity: Long-term studies to assess the effects of repeated exposure.
- Genotoxicity: A comprehensive battery of in vitro and in vivo genotoxicity assays.
- Carcinogenicity: Long-term bioassays in relevant animal models.
- Reproductive and Developmental Toxicity: Studies to specifically evaluate the effects of **(-)-camphoric acid** on fertility and embryonic development.
- Mechanism of Action: Further elucidation of the signaling pathways involved in both the therapeutic and potential toxic effects of **(-)-camphoric acid**.

A more complete toxicological profile will be crucial for the safe handling and potential advancement of **(-)-camphoric acid** in any future applications.

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References

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